甲酸甲酯(4-(2-((3-乙酰氨基苯基)氨基)-2-氧代乙基)噻唑-2-基)酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

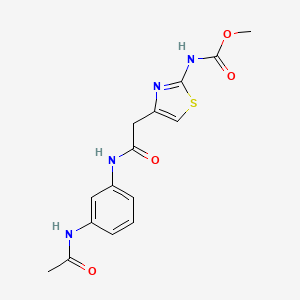

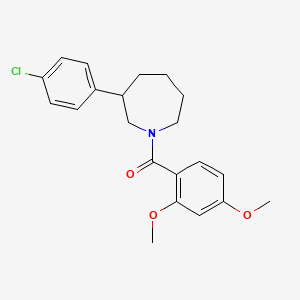

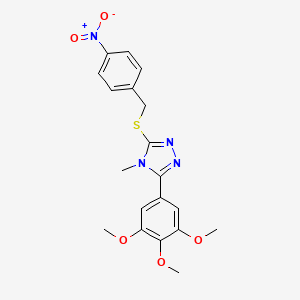

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate is a compound that falls within the category of thiazole derivatives. Thiazoles are heterocyclic compounds that contain both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, which include antitumor and antifilarial properties, as well as antiarrhythmic and anticoagulant activities.

Synthesis Analysis

The synthesis of related thiazole derivatives has been described in the literature. For instance, the synthesis of methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate, a compound with a similar core structure, involves chemical transformations starting from 2-amino-4-(chloromethyl)thiazole as a precursor . Another related synthesis pathway starts with methyl 2-(thiazol-2-ylcarbamoyl)acetate, which is condensed with phenyl isothiocyanate, followed by further reactions with different organic reagents to yield novel thiazolo derivatives . These methods highlight the versatility of thiazole chemistry and the potential for generating a wide array of biologically active compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The specific compound would likely have additional functional groups attached to this ring, such as an acetamido group and a carbamate moiety, which could influence its reactivity and interaction with biological targets. The exact structure would be confirmed by spectroscopic methods such as IR, 1H NMR, and EIMS spectral data .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The isothiocyanate group, for example, is known to participate in reactions with amines to form thioureas, which can exhibit biological activity . The carbamate group also offers potential sites for chemical modification, which can be exploited to fine-tune the biological properties of these molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and stability, are influenced by the substituents attached to the thiazole ring. These properties are crucial for determining the compound's suitability for pharmaceutical development, including its bioavailability and toxicity profile. The acute toxicity of these compounds can be assessed by determining their LD(50), which provides an estimate of their safety margin . Additionally, the biological activities of these compounds, such as antiarrhythmic and anticoagulant effects, are evaluated through pharmacological screening, comparing their efficacy to established drugs like procaine amide and lidocaine .

科学研究应用

抗肿瘤活性

甲基4-(异硫氰酸甲基)噻唑-2-甲酸酯衍生物已经展示出显著的抗肿瘤和抗丝虫活性。一项研究突出了这些化合物的合成,显示出它们对白血病L1210细胞增殖具有强大的抑制作用,其中一种特定的衍生物对L1210白血病细胞的生长具有IC50值为3.2μM。细胞毒活性的机制似乎与有丝分裂阻滞有关,表明了一种潜在的抗肿瘤活性途径。此外,一种化合物在感染的金丝鼠中对Acanthocheilonema viteae表现出体内抗丝虫活性,尽管在指定剂量下对Brugia pahangi无活性(Kumar et al., 1993)。

抗微生物活性

另一个应用领域涉及抗微生物性质。例如,甲基2-(噻唑-2-基)甲酰基)乙酸酯的衍生物被合成并展示出良好的抗高血压α-阻滞活性以及低毒性。这些衍生物被测试其作为α-阻滞剂的能力,展示了其在抗微生物应用方面的潜力(Abdel-Wahab et al., 2008)。

化学合成和药物设计

从二甲基丙二酸酯衍生的甲基2-氨基-4-(2-甲氧基-2-氧代乙基)噻唑-5-羧酸酯被转化为(4H-吡啶并(1,2-a)嘧啶-3-基)噻唑-5-羧酸酯。这展示了该化合物在促进合成可能作为药物设计和发现过程中间体的杂环化合物方面的作用(Žugelj等人,2009)。

合成杂环γ-氨基酸

4-氨基(甲基)-1,3-噻唑-5-羧酸(ATCs),一类新的受限杂环γ-氨基酸,已通过一种简短且多功能的化学途径合成。这些化合物对于设计蛋白质的二级结构,如螺旋和β-折叠的模拟具有重要价值,突显了它们在研究蛋白质结构和功能方面的重要性(Mathieu et al., 2015)。

属性

IUPAC Name |

methyl N-[4-[2-(3-acetamidoanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c1-9(20)16-10-4-3-5-11(6-10)17-13(21)7-12-8-24-14(18-12)19-15(22)23-2/h3-6,8H,7H2,1-2H3,(H,16,20)(H,17,21)(H,18,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBNRXNPGSAGYTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (4-(2-((3-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)

![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)

![ethyl 1-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2499734.png)

![S-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-2-hydroxy-2-methyl-3-(thiophen-3-yl)propane-1-sulfonamido](/img/structure/B2499741.png)